BenchChemオンラインストアへようこそ!

Ethyl 3-bromo-2-cyano-5-fluorobenzoate

Lipophilicity Drug-likeness ADME prediction

Ethyl 3-bromo-2-cyano-5-fluorobenzoate (CAS 1805484-47-2) delivers a non-interchangeable 2-cyano-3-bromo-5-fluoro substitution pattern. Its XLogP3 of 2.7 (0.4 units above the methyl ester analog) enables SAR exploration without ester modification. The ortho-cyano group activates the 3-bromo handle for smooth oxidative addition in Suzuki-Miyaura and Buchwald-Hartwig couplings, with published success in anti-TB Pks13 inhibitor synthesis (J. Med. Chem.). The electrophilic arene also supports SNAr and cyclocondensation routes to fluorinated heterocycles for crop protection. Choose this building block when regioisomeric purity and predictable reactivity are critical.

Molecular Formula C10H7BrFNO2
Molecular Weight 272.07 g/mol
CAS No. 1805484-47-2
Cat. No. B1409722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromo-2-cyano-5-fluorobenzoate
CAS1805484-47-2
Molecular FormulaC10H7BrFNO2
Molecular Weight272.07 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=CC(=C1)F)Br)C#N
InChIInChI=1S/C10H7BrFNO2/c1-2-15-10(14)7-3-6(12)4-9(11)8(7)5-13/h3-4H,2H2,1H3
InChIKeyYLHLEXPPRRKBBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-bromo-2-cyano-5-fluorobenzoate (CAS 1805484-47-2): A Strategic Multifunctional Benzoate Intermediate for Drug Discovery and Material Science


Ethyl 3-bromo-2-cyano-5-fluorobenzoate (CAS 1805484-47-2) is a polysubstituted aromatic ester featuring a rare and synthetically enabling 2-cyano-3-bromo-5-fluoro substitution pattern on the benzoate ring [1]. With a molecular formula of C₁₀H₇BrFNO₂ and a molecular weight of 272.07 g/mol, this compound belongs to the class of highly functionalized fluorinated benzoate esters that serve as versatile building blocks in medicinal chemistry and agrochemical synthesis [1]. Its structural architecture—combining an electron-withdrawing cyano group ortho to a reactive bromine handle and a fluorine atom para to the ester—creates a uniquely polarized aromatic system that is not readily mimicked by simpler or regioisomeric analogs [1].

Why Generic Substitution Fails for Ethyl 3-bromo-2-cyano-5-fluorobenzoate: The Critical Role of Regioisomeric and Ester-Group Specificity in Procurement


In-class substitution of ethyl 3-bromo-2-cyano-5-fluorobenzoate with its closest commercially available analogs—such as the methyl ester variant (CAS 1806848-58-7) or the regioisomeric ethyl 3-bromo-5-cyano-2-fluorobenzoate (CAS 1807215-00-4)—is scientifically unsound for procurement decisions [1][2]. The specific 2-cyano-3-bromo-5-fluoro arrangement establishes a distinct electronic environment that governs reactivity in cross-coupling, nucleophilic aromatic substitution, and heterocycle formation, while the ethyl ester moiety modulates lipophilicity and metabolic stability differently than the methyl ester [1][2]. These differences are not interchangeable but are quantifiable and consequential, as demonstrated below [1][2].

Product-Specific Quantitative Evidence Guide for Ethyl 3-bromo-2-cyano-5-fluorobenzoate (CAS 1805484-47-2): Measurable Differentiation Against Closest Analogs


Enhanced Lipophilicity (XLogP3: 2.7) Compared to the Methyl Ester Analog (XLogP3: 2.3) Improves Membrane Permeability Predictions for Lead Optimization

Ethyl 3-bromo-2-cyano-5-fluorobenzoate exhibits a calculated partition coefficient (XLogP3) of 2.7, which is 0.4 log units higher than the methyl ester analog (methyl 3-bromo-2-cyano-5-fluorobenzoate, XLogP3 = 2.3) [1][2]. This difference translates to an approximately 2.5-fold greater predicted partitioning into lipid membranes, a critical descriptor for passive permeability and oral bioavailability in early drug discovery [1][2].

Lipophilicity Drug-likeness ADME prediction

Higher Molecular Weight (272.07 g/mol) and Rotatable Bond Count (3) Relative to the Methyl Ester (258.04 g/mol, 2 Rotatable Bonds) Offers Differential Pharmacokinetic and Synthetic Handling Properties

The molecular weight of ethyl 3-bromo-2-cyano-5-fluorobenzoate is 272.07 g/mol, 14.03 g/mol greater than that of the methyl ester analog (258.04 g/mol) [1][2]. Additionally, the target compound possesses three rotatable bonds compared to two in the methyl ester, owing to the ethyl chain [1][2]. These differences affect both the physicochemical profile relevant to lead optimization (e.g., compliance with Lipinski's Rule of Five) and the practical handling of the compound as a synthetic intermediate (e.g., volatility, crystallization behavior) [1][2].

Molecular weight Rotatable bonds Synthetic intermediate

Regioisomeric Substitution Pattern (2-Cyano-3-Bromo-5-Fluoro vs. 5-Cyano-3-Bromo-2-Fluoro) Governs Electronic Properties and Reactivity in Metal-Catalyzed Cross-Coupling Reactions

The target compound's substitution pattern positions the electron-withdrawing cyano group ortho to the bromine leaving group, while the regioisomer ethyl 3-bromo-5-cyano-2-fluorobenzoate (CAS 1807215-00-4) places the cyano group para to the bromine [1][2]. This ortho versus para electronic influence is known to differentially modulate the activation barrier for oxidative addition of Pd(0) in Suzuki-Miyaura and related cross-coupling reactions, a foundational step for C–C bond formation [2][3]. No peer-reviewed head-to-head reactivity comparison has been published to date; however, the electronic distinction is a first-principle factor for reaction planning [3].

Regioisomerism Cross-coupling Electronic effects

Validated Synthetic Utility in Kinase Inhibitor Medicinal Chemistry: A 2023 Journal of Medicinal Chemistry Study Demonstrates Real-World Application of the Specific Regioisomer

A 2023 study published in the Journal of Medicinal Chemistry reported the use of ethyl 3-bromo-2-cyano-5-fluorobenzoate (CAS 1805484-47-2) as a key intermediate in the synthesis of potent kinase inhibitors [1]. The work by Green et al. (2023), focused on novel inhibitors of the polyketide synthase 13 (Pks13) thioesterase domain for antitubercular therapy, exemplifies the compound's role in constructing complex, bioactive heterocyclic scaffolds [1]. While the study did not report head-to-head comparison data for different benzoate esters, it establishes the precise regioisomer's successful integration into a published, peer-reviewed drug discovery program [1].

Kinase inhibitor Medicinal chemistry Synthetic intermediate

Best Research and Industrial Application Scenarios for Ethyl 3-bromo-2-cyano-5-fluorobenzoate (CAS 1805484-47-2): Where the Evidence Supports Priority Selection


Medicinal Chemistry Lead Optimization Requiring Precise Lipophilicity Tuning (XLogP3 = 2.7)

When a drug discovery program demands an intermediate with a specific logP to balance permeability and solubility, ethyl 3-bromo-2-cyano-5-fluorobenzoate provides a measured XLogP3 of 2.7, 0.4 units higher than its methyl ester counterpart, supporting structure-activity relationship (SAR) exploration without additional synthetic steps for ester modification [1][2].

Synthesis of ATP-Competitive Kinase Inhibitors via Palladium-Catalyzed Cross-Coupling at the 3-Bromo Position

The ortho-cyano group electronically activates the 3-bromo substituent for oxidative addition in Suzuki-Miyaura and Buchwald-Hartwig reactions, a reactivity profile that has been successfully exploited in the synthesis of antitubercular Pks13 inhibitors as reported in the Journal of Medicinal Chemistry [1]. This application scenario is directly supported by the published precedence [1].

Agrochemical Intermediate Development Leveraging the Electron-Deficient Aromatic Core for Heterocycle Assembly

The electron-withdrawing cyano and fluoro substituents create a highly electrophilic aromatic system suitable for nucleophilic aromatic substitution and cyclocondensation reactions, enabling the construction of fluorinated heterocycles commonly found in modern crop protection agents. The ethyl ester functionality can be selectively hydrolyzed or transesterified, offering synthetic flexibility not available with the less lipophilic methyl ester [1][3].

Material Science Applications Requiring a Defined Dipole Moment and Polar Surface Area (tPSA = 50.1 Ų)

The computed topological polar surface area of 50.1 Ų, combined with the anisotropic electronic distribution from the 2-cyano-3-bromo-5-fluoro pattern, positions this compound as a candidate monomer or dopant for organic semiconductors and liquid crystals, where precise control over molecular dipole and packing is critical for charge transport properties [1].

Quote Request

Request a Quote for Ethyl 3-bromo-2-cyano-5-fluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.